

What is the chemical structure of epi-alpha-Cadinol?

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Compound of Interest

Compound Name: *epi-alpha-Cadinol*

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An In-depth Technical Guide to epi-alpha-Cadinol

This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of **epi-alpha-Cadinol**, a sesquiterpenoid of interest to researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure of epi-alpha-Cadinol

Epi-alpha-Cadinol, also known as τ -cadinol or (-)-T-cadinol, is a cadinane sesquiterpenoid.^[1]^[2] It is a bicyclic compound characterized by a cadinane carbon skeleton with a hydroxy group at position 10.^[1]^[2]

IUPAC Name: (1S,4S,4aR,8aR)-1,6-dimethyl-4-propan-2-yl-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol^[1]

Chemical Formula: C₁₅H₂₆O^[1]

SMILES String: CC1=C[C@H]2--INVALID-LINK--(C)O">C@@HC(C)C

Physicochemical and Bioactivity Data

A summary of the key physicochemical and biological activity data for **epi-alpha-Cadinol** is presented below. For comparison, data for its stereoisomer, alpha-Cadinol, is also included

where available.

Physicochemical Properties

Property	epi-alpha-Cadinol	alpha-Cadinol
Molecular Weight	222.37 g/mol [1]	222.37 g/mol
Melting Point	139-140 °C[1]	73-74 °C
Boiling Point	302-304 °C at 760 mmHg[1]	302-304 °C at 760 mmHg
Appearance	Solid[1]	White crystalline solid
Water Solubility	9.13 mg/L (estimated)	Insoluble

Bioactivity Data

Activity	Test Organism/Assay	IC ₅₀ / MIC	Reference
Antitrypanosomal	Trypanosoma cruzi (trypomastigotes)	18 µM[1][3]	[1][3]
Antitrypanosomal	Trypanosoma cruzi (amastigotes)	15 µM[1][3]	[1][3]
Antifungal	Candida albicans	MIC: 0.87-3.5 mg/mL (for volatile fractions containing T-cadinol) [4]	[4]
Antifungal	Candida glabrata	MIC: 0.87-3.5 mg/mL (for volatile fractions containing T-cadinol) [4]	[4]
Antifungal	Candida tropicalis	MIC: 0.87-3.5 mg/mL (for volatile fractions containing T-cadinol) [4]	[4]

Experimental Protocols

Detailed methodologies for the isolation, synthesis, and biological evaluation of **epi-alpha-Cadinol** are outlined below.

Isolation of (-)-T-Cadinol from *Casearia sylvestris*

This protocol describes the extraction and purification of (-)-T-Cadinol from the leaves of *Casearia sylvestris*.^[1]

- Extraction:
 - Dried and powdered leaves of *C. sylvestris* (290 g) are extracted with methanol (5 x 1 L) at room temperature.^[1]
 - The extract is filtered and concentrated under reduced pressure.^[1]
 - The crude methanol extract is resuspended in a methanol/water mixture (9:1, v/v).^[1]
 - The suspension is then partitioned successively with n-hexane, dichloromethane, ethyl acetate, and n-butanol.^[1]
- Fractionation and Purification:
 - The n-hexane phase, showing antitrypanosomal activity, is selected for further fractionation.^[1]
 - The n-hexane extract is subjected to column chromatography on silica gel.^[1]
 - Further purification is achieved using Sephadex LH-20 column chromatography to yield pure (-)-T-Cadinol.^[1]
 - The structure of the isolated compound is confirmed by ¹H and ¹³C NMR spectroscopy and High-Resolution Mass Spectrometry (HRMS).^[1]

Chemical Synthesis of Cadinols

A general approach for the synthesis of a mixture of cadinols has been reported, which can be adapted for the synthesis of **epi-alpha-Cadinol**. This involves an organocatalytic approach

through a tandem Mannich/intramolecular Diels-Alder reaction.[5] Due to the complexity of stereospecific synthesis, the isolation of the desired stereoisomer, **epi-alpha-Cadinol**, from the resulting mixture would require chiral chromatography techniques.[5]

Biological Assay: Antitrypanosomal Activity against *Trypanosoma cruzi*

This protocol details the in vitro evaluation of the antitrypanosomal activity of **epi-alpha-Cadinol**.[\[1\]](#)[\[3\]](#)

- Parasite Culture:
 - *Trypanosoma cruzi* trypomastigotes are cultured in appropriate media.
- Antitrypanosomal Assay:
 - Trypomastigotes (1×10^6 cells/well) are seeded in 96-well plates.[\[1\]](#)
 - The compound, dissolved in DMSO, is added to the wells at various concentrations (up to 150 μ M).[\[1\]](#) The final DMSO concentration should not exceed 0.5% (v/v).[\[1\]](#)
 - The plates are incubated for 24 hours at 37°C in a 5% CO₂ incubator.[\[1\]](#)
 - Parasite viability is assessed using the resazurin (Alamar Blue®) colorimetric method.[\[1\]](#)
 - Benznidazole is used as a standard drug control, and untreated cells serve as a negative control.[\[1\]](#)
 - The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curves.[\[1\]](#)[\[6\]](#)
- Mechanism of Action Studies:
 - Plasma Membrane Permeability: Assessed using Sytox® Green dye, which fluoresces upon binding to nucleic acids when the cell membrane is compromised.[\[7\]](#)
 - Plasma Membrane Electric Potential: Evaluated using the fluorescent probe DiSBAC₂(3) by flow cytometry.[\[7\]](#)

- Mitochondrial Membrane Potential: Monitored using the JC-1 dye by flow cytometry.[7]
- Reactive Oxygen Species (ROS) Production: Measured using the H₂DCFDA dye.[7]

Biosynthetic Pathway of Cadinane Sesquiterpenoids

Epi-alpha-Cadinol, being a cadinane sesquiterpenoid, is biosynthesized from farnesyl pyrophosphate (FPP).[8][9] The pathway involves the enzymatic cyclization of FPP by a sesquiterpene synthase, leading to the formation of a series of carbocation intermediates.[10][11] The final structure of **epi-alpha-Cadinol** is a result of specific cyclization and hydroxylation steps.

Caption: Biosynthesis of **epi-alpha-Cadinol** from FPP.

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